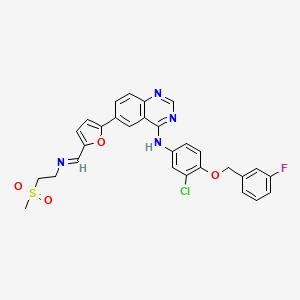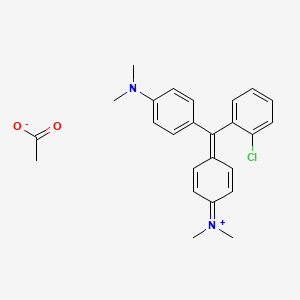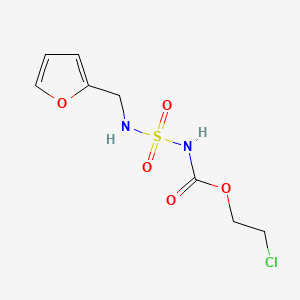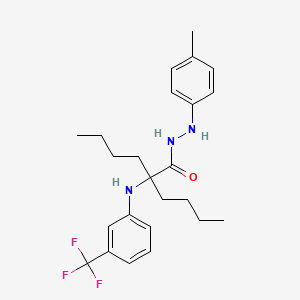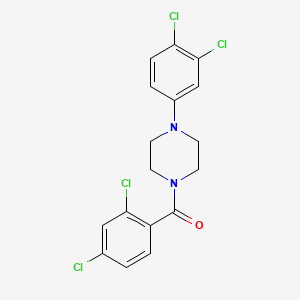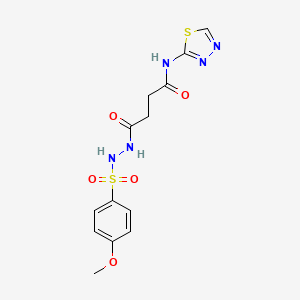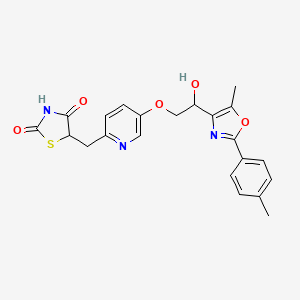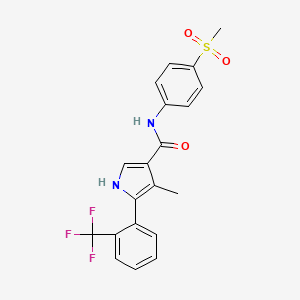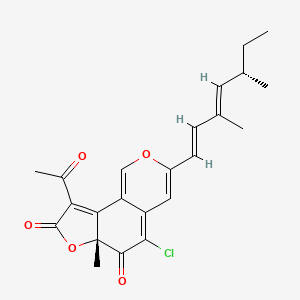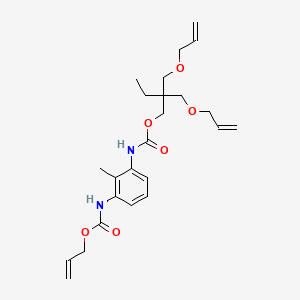
Carbamic acid, (3-(((2,2-bis((2-propenyloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (3-(((2,2-bis((2-propenyloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propenyl ester is a complex organic compound with the molecular formula C24H34N2O6 and a molecular weight of 446.537 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as carbamate, ester, and allyl groups. It is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-(((2,2-bis((2-propenyloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propenyl ester typically involves multiple steps. One common method includes the reaction of 3-aminomethylphenol with 2,2-bis((2-propenyloxy)methyl)butyric acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (3-(((2,2-bis((2-propenyloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Carbamic acid, (3-(((2,2-bis((2-propenyloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and coatings.
Mécanisme D'action
The mechanism of action of carbamic acid, (3-(((2,2-bis((2-propenyloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propenyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (3-(((2,2-bis((2-propenyloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propenyl ester
- Toluenedicarbamic acid, monoallyl ester, monoester of 2,2-bis(allyloxymethyl)butanol
- Carbamic acid, N-(3-(((2,2-bis((2-propen-1-yloxy)methyl)butoxy)carbonyl)amino)methylphenyl)-, 2-propen-1-yl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
154486-32-5 |
|---|---|
Formule moléculaire |
C24H34N2O6 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
prop-2-enyl N-[3-[2,2-bis(prop-2-enoxymethyl)butoxycarbonylamino]-2-methylphenyl]carbamate |
InChI |
InChI=1S/C24H34N2O6/c1-6-13-29-16-24(9-4,17-30-14-7-2)18-32-23(28)26-21-12-10-11-20(19(21)5)25-22(27)31-15-8-3/h6-8,10-12H,1-3,9,13-18H2,4-5H3,(H,25,27)(H,26,28) |
Clé InChI |
YSYBZTIWANJECW-UHFFFAOYSA-N |
SMILES canonique |
CCC(COCC=C)(COCC=C)COC(=O)NC1=CC=CC(=C1C)NC(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


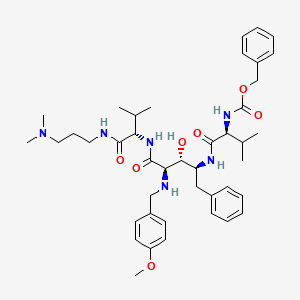
![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
